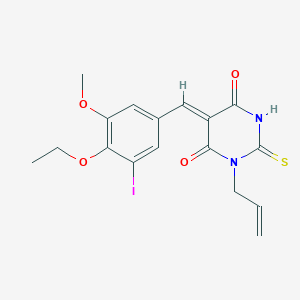
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone, also known as Thioflavin T, is a well-known fluorescent dye used in various scientific research applications. Thioflavin T is primarily used for the detection of amyloid fibrils, which are commonly associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T binds to the beta-sheet structure of amyloid fibrils through hydrophobic interactions and hydrogen bonding. The binding of 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T to amyloid fibrils results in a characteristic fluorescence emission. The exact mechanism of action of 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is still being studied, but it is believed that 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T may interfere with the aggregation of amyloid fibrils, potentially leading to the development of new therapeutics for neurodegenerative diseases.
Biochemical and Physiological Effects:
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T has no known biochemical or physiological effects on the human body. 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is not a drug and is not used for any medical purposes. 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is primarily used in scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is its high sensitivity and specificity for the detection of amyloid fibrils. 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is also relatively easy to use and can be detected using various imaging techniques. However, 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T has some limitations, including its potential toxicity and photobleaching. 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T can also bind to other proteins and molecules, potentially leading to false positives in experiments.
Direcciones Futuras
There are several future directions for 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T research. One potential direction is the development of new imaging techniques for the detection of amyloid fibrils. Another potential direction is the development of new therapeutics for neurodegenerative diseases based on the mechanism of action of 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T. Additionally, 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T may have potential applications in the detection of other protein aggregates, such as prions. Further research is needed to fully understand the potential applications of 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T in scientific research.
Métodos De Síntesis
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is synthesized through the reaction of 2-methylbenzaldehyde and 3,4-dimethylaniline in the presence of sulfur and formaldehyde. The resulting product is then treated with sodium hydroxide and iodine to form 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T. The synthesis method is relatively simple and has been well-documented in the literature.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is primarily used for the detection of amyloid fibrils in various scientific research applications. Amyloid fibrils are protein aggregates that are commonly associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T binds to the beta-sheet structure of amyloid fibrils, resulting in a characteristic fluorescence emission. This fluorescence emission can be detected using various imaging techniques, such as fluorescence microscopy and spectroscopy. 3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone T is also used in the development of potential therapeutics for neurodegenerative diseases.
Propiedades
Nombre del producto |
3-(3,4-Dimethylphenyl)-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C23H26N2O2S |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(5Z)-3-(3,4-dimethylphenyl)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C23H26N2O2S/c1-13(2)19-11-17(16(5)10-21(19)27-6)12-20-22(26)25(23(28)24-20)18-8-7-14(3)15(4)9-18/h7-13H,1-6H3,(H,24,28)/b20-12- |
Clave InChI |
CTXWJRTXYLYPMN-NDENLUEZSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3C)OC)C(C)C)/NC2=S)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3C)OC)C(C)C)NC2=S)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3C)OC)C(C)C)NC2=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Propanoylcarbamothioyl)amino]benzamide](/img/structure/B300758.png)
![5-bromo-2-methoxy-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B300761.png)
![N-{[3-(pentanoylamino)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B300762.png)
![(5E)-5-[3-bromo-5-methoxy-4-(pyridin-2-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B300766.png)
![4-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzaldehyde](/img/structure/B300767.png)

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}phenyl pyridine-4-carboxylate](/img/structure/B300771.png)
![ethyl {2-bromo-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300773.png)
![2-(4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300777.png)

![1-allyl-5-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300779.png)
![2-(5-bromo-4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300780.png)
![4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B300781.png)
![ethyl {5-bromo-2-methoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300782.png)